3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Overview
Description
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the class of pyrazolopyridines. These compounds contain both pyrazole and pyridine rings, making them of significant interest in various fields such as organic electronics, pharmaceuticals, and as intermediates in organic synthesis . The presence of bromine and fluorine atoms in the compound suggests its potential for versatile chemical modifications .
Preparation Methods
The synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine involves several synthetic routes and reaction conditions. One common method includes the cyclocondensation reaction followed by halogenation. For instance, a one-pot route for the synthesis of related pyrazolopyridine compounds involves cyclocondensation followed by formylation using the Vilsmeyer-Haack reagent . Additionally, palladium-catalyzed cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors has been reported, demonstrating good functional group tolerance and high yields . These methods provide insight into the synthetic strategies that could be adapted for the preparation of this compound.
Chemical Reactions Analysis
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and fluorine atoms makes the compound reactive towards nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions, forming complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of aminopyrazolopyridine derivatives .
Scientific Research Applications
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism by which 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine exerts its effects involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms influences the compound’s electronic properties, affecting its reactivity and interaction with other molecules . The compound can act as a ligand, binding to specific molecular targets and modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: This compound also contains bromine and fluorine atoms, but with a different substitution pattern, leading to distinct chemical properties.
3-Bromo-6-chloropyrazolo[1,5-a]pyridine:
3-Bromo-6-methylpyrazolo[1,5-a]pyridine: The presence of a methyl group instead of fluorine alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-6-fluoropyrazolo[1,5-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-10-11-4-5(9)1-2-7(6)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRGAYLDHCBIHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279033 | |
Record name | 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352625-30-9 | |
Record name | 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352625-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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